molecular formula C10H11N5 B3095286 6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1262043-91-3

6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No. B3095286
CAS RN: 1262043-91-3
M. Wt: 201.23 g/mol
InChI Key: KWSZJKZUBFIVMC-UHFFFAOYSA-N
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Description

“6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a chemical compound with a molecular weight of 203.25 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13) .

Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This could potentially be an area of application for “6-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine”.

Antifungal Agents

The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole which are antifungal . This suggests that “this compound” could potentially be used in the development of new antifungal agents.

Antiviral Agents

Ribavirin, an antiviral drug, also incorporates the 1,2,4-triazole core . This indicates that “this compound” could potentially be used in the development of new antiviral agents.

Antimigraine Agents

Rizatriptan, an antimigraine drug, incorporates the 1,2,4-triazole core . This suggests that “this compound” could potentially be used in the development of new antimigraine agents.

Anxiolytic Agents

Alprazolam, an anxiolytic drug, incorporates the 1,2,4-triazole core . This suggests that “this compound” could potentially be used in the development of new anxiolytic agents.

Antidepressant Agents

Trazodone, an antidepressant, incorporates the 1,2,4-triazole core . This suggests that “this compound” could potentially be used in the development of new antidepressant agents.

Antitumoral Agents

Letrozole and anastrozole, antitumoral drugs, incorporate the 1,2,4-triazole core . This suggests that “this compound” could potentially be used in the development of new antitumoral agents.

Anticancer Agents

1,2,4-triazole derivatives have shown promising anticancer activity . This suggests that “this compound” could potentially be used in the development of new anticancer agents.

properties

IUPAC Name

6-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-3-1-2-8(13-9)10-14-12-6-15(10)7-4-5-7/h1-3,6-7H,4-5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSZJKZUBFIVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3=NC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of benzyl 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-ylcarbamate (660 mg, 1.96 mmol, 1.0 eq) and Pd/C (80 mg 10% Pd loading, 40 mg/mmol) was loaded into a flask and purged with nitrogen. Ethanol (0.4 M) was added and the flask was charged with hydrogen (1 atm—balloon pressure). The reaction was stirred at room temperature for 90 minutes, and judged to be complete by TLC. The reaction mixture was filtered through celite, and concentrated under reduced pressure to give 395 mg (95%) of 6-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridin-2-ylamine. C10H11N5. 202.1 (M+1). 1H NMR (DMSO) d 8.14 (s, 1H), 7.54 (t, J=8 Hz, 1H), 7.46 (d, J=7 Hz, 1H), 6.60 (d, J=8 Hz, 1H), 4.70 (br s, 2H), 3.85-3.88 (m, 1H), 1.04-1.07 (m, 2H), 0.85-0.88 (m, 2H).
Name
benzyl 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-ylcarbamate
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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